N-(4-chlorophenyl)-3-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide
Overview
Description
N-(4-chlorophenyl)-3-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide is a synthetic organic compound that belongs to the class of amides. It features a chlorophenyl group, a nitro group, and an isoindole moiety, making it a compound of interest in various fields of research, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-3-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide typically involves the following steps:
Formation of the Isoindole Moiety: This can be achieved through the cyclization of a suitable precursor, such as a phthalic anhydride derivative, under acidic or basic conditions.
Introduction of the Nitro Group: Nitration of the isoindole intermediate using a mixture of concentrated nitric and sulfuric acids.
Attachment of the Chlorophenyl Group: This step involves the coupling of the chlorophenyl group to the isoindole intermediate, often through a nucleophilic substitution reaction.
Formation of the Amide Bond: The final step is the formation of the amide bond, typically through the reaction of the chlorophenyl intermediate with a suitable amine under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group in the compound can undergo reduction to form an amino group under suitable conditions.
Reduction: The compound can be reduced using hydrogenation or other reducing agents to modify the nitro group.
Substitution: The chlorophenyl group can participate in various substitution reactions, such as nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents like sodium hydroxide or other nucleophiles for substitution reactions.
Major Products Formed
Reduction of Nitro Group: Formation of the corresponding amine.
Substitution of Chlorophenyl Group: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: As a potential lead compound for the development of new drugs targeting specific biological pathways.
Materials Science: As a building block for the synthesis of novel materials with unique properties.
Biological Research: As a tool for studying the effects of specific chemical modifications on biological systems.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-3-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of their activity and subsequent biological effects. Detailed studies would be required to elucidate the exact pathways involved.
Comparison with Similar Compounds
Similar Compounds
N-(4-chlorophenyl)-3-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide: A similar compound with a butanamide instead of a propanamide group.
N-(4-chlorophenyl)-3-(4-amino-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide: A derivative with an amino group instead of a nitro group.
Uniqueness
The unique combination of the chlorophenyl, nitro, and isoindole groups in N-(4-chlorophenyl)-3-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide may confer specific properties that are not present in similar compounds, such as enhanced biological activity or unique material properties.
Properties
IUPAC Name |
N-(4-chlorophenyl)-3-(4-nitro-1,3-dioxoisoindol-2-yl)propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClN3O5/c18-10-4-6-11(7-5-10)19-14(22)8-9-20-16(23)12-2-1-3-13(21(25)26)15(12)17(20)24/h1-7H,8-9H2,(H,19,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYKUKHMFZWLMOF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)[N+](=O)[O-])C(=O)N(C2=O)CCC(=O)NC3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClN3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90360463 | |
Record name | ST50187395 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90360463 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5863-13-8 | |
Record name | ST50187395 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90360463 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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